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molecular formula C10H9ClO3S B8514495 methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate

methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate

Cat. No. B8514495
M. Wt: 244.69 g/mol
InChI Key: PELSFHJSMUTREV-UHFFFAOYSA-N
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Patent
US06610846B1

Procedure details

A solution of aluminum trichloride (54.9 g, 412 mmol) in chloroform (180 mL) under argon was cooled to 0° C. and then treated dropwise with a solution of methyl chlorooxoacetate (24.3 mL, 264 mmol) in chloroform (180 mL). The reaction mixture was stirred at 0° C. for 30 min and then was treated dropwise with a solution of 2-chlorothioanisole (39.4 g, 247 mmol) in chloroform (180 mL). The reaction mixture turned red in color. The resulting reaction mixture was allowed to warm to 25° C. where it was stirred for 4 h. The reaction mixture was then slowly poured onto ice (700 mL). The resulting yellow mixture was stirred for 15 min and then was filtered through celite to remove the aluminum salts. The filtrate was then extracted with methylene chloride (3×50 mL). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (1×50 mL). The organic layer was then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford (3-chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester (36.4 g, 60%) as a light yellow oil: EI-HRMS m/e calcd for C10H9ClSO3 (M+) 243.9961, found 243.9958.
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
39.4 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].Cl[C:6](=[O:11])[C:7]([O:9][CH3:10])=[O:8].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19][CH3:20]>C(Cl)(Cl)Cl>[CH3:10][O:9][C:7](=[O:8])[C:6]([C:17]1[CH:16]=[CH:15][C:14]([S:19][CH3:20])=[C:13]([Cl:12])[CH:18]=1)=[O:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
54.9 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
24.3 mL
Type
reactant
Smiles
ClC(C(=O)OC)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
39.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)SC
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. where it
STIRRING
Type
STIRRING
Details
was stirred for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then slowly poured onto ice (700 mL)
STIRRING
Type
STIRRING
Details
The resulting yellow mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the aluminum salts
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted with methylene chloride (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(=O)C1=CC(=C(C=C1)SC)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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